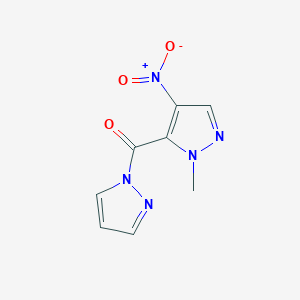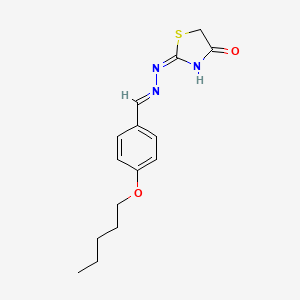![molecular formula C18H16N2O8 B11100915 Benzene-1,4-diyl bis[(2,5-dioxopyrrolidin-1-yl)acetate]](/img/structure/B11100915.png)
Benzene-1,4-diyl bis[(2,5-dioxopyrrolidin-1-yl)acetate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]OXY}PHENYL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE” is a complex organic molecule that features two pyrrolidinyl groups and two acetate groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyrrolidinyl groups suggests that it may have unique reactivity and binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]OXY}PHENYL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE” typically involves the following steps:
Formation of the Pyrrolidinyl Groups: The pyrrolidinyl groups can be synthesized through the reaction of succinic anhydride with ammonia or primary amines, forming the pyrrolidinone ring.
Acetylation: The pyrrolidinyl groups are then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Phenol: The acetylated pyrrolidinyl groups are then coupled with a phenol derivative through an esterification reaction, typically using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “4-{[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]OXY}PHENYL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE” can undergo several types of chemical reactions:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation: The phenyl ring can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitrating mixtures (nitric acid and sulfuric acid) or halogenating agents (e.g., bromine).
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Oxidation: Produces quinones or other oxidized phenyl derivatives.
Substitution: Produces substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and synthesis pathways.
Biology: Investigated for its potential as a biochemical probe or inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of “4-{[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]OXY}PHENYL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE” depends on its specific application:
Biochemical Interactions: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The pyrrolidinyl groups can form hydrogen bonds or hydrophobic interactions with target proteins.
Cellular Pathways: In a biological context, the compound may affect cellular pathways by modulating the activity of key signaling molecules or transcription factors.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(2,5-Dioxo-1-pyrrolidinyl)acetyl]oxy}phenyl 2-(2,5-dioxo-1-pyrrolidinyl)acetate
- N-Hydroxysuccinimide esters
- Succinimidyl esters
Uniqueness
The uniqueness of “4-{[2-(2,5-DIOXO-1-PYRROLIDINYL)ACETYL]OXY}PHENYL 2-(2,5-DIOXO-1-PYRROLIDINYL)ACETATE” lies in its dual pyrrolidinyl and acetate groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biochemical interactions.
Properties
Molecular Formula |
C18H16N2O8 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
[4-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]oxyphenyl] 2-(2,5-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C18H16N2O8/c21-13-5-6-14(22)19(13)9-17(25)27-11-1-2-12(4-3-11)28-18(26)10-20-15(23)7-8-16(20)24/h1-4H,5-10H2 |
InChI Key |
HKLVVYUEBPLIEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)OC2=CC=C(C=C2)OC(=O)CN3C(=O)CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11100839.png)
![(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11100843.png)


![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11100852.png)
![4-amino-N'-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11100862.png)
![4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11100864.png)


![N-(3-chlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11100892.png)
![N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B11100895.png)
![1-benzyl-2-[(4-bromobenzyl)sulfanyl]-1H-imidazole](/img/structure/B11100900.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B11100907.png)

